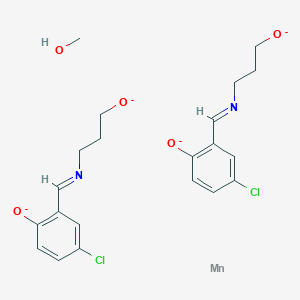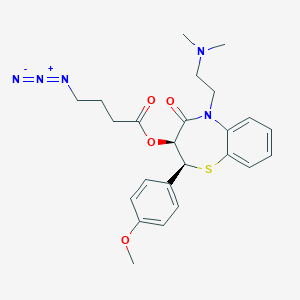
3-(4-Azidobutyryloxy)diltiazem
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Azidobutyryloxy)diltiazem, also known as ABT-DHP, is a novel photoaffinity probe that is used to study the molecular mechanisms of calcium channel blockers. This compound is a derivative of diltiazem, which is a widely used calcium channel blocker for the treatment of hypertension and angina. The addition of the azido group to diltiazem provides a unique tool for studying the binding sites and interactions of calcium channel blockers with their target proteins.
Mécanisme D'action
The mechanism of action of 3-(4-Azidobutyryloxy)diltiazem involves the covalent binding of the azido group to the target protein upon exposure to UV light. This covalent binding allows for the isolation and identification of the target protein and its associated binding partners. The binding of 3-(4-Azidobutyryloxy)diltiazem to calcium channels has been shown to inhibit calcium influx, which is important for the regulation of muscle contraction and other cellular processes.
Effets Biochimiques Et Physiologiques
3-(4-Azidobutyryloxy)diltiazem has been shown to have a high degree of selectivity for L-type calcium channels, which are important for the regulation of cardiac and smooth muscle contraction. The binding of 3-(4-Azidobutyryloxy)diltiazem to these channels has been shown to inhibit calcium influx, which can lead to a decrease in muscle contraction and relaxation of blood vessels. This compound has also been shown to have a low toxicity profile, making it a useful tool for studying the molecular mechanisms of calcium channel blockers.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-Azidobutyryloxy)diltiazem in lab experiments include its high degree of selectivity for L-type calcium channels, its ability to covalently bind to target proteins, and its low toxicity profile. However, the limitations of using 3-(4-Azidobutyryloxy)diltiazem include its relatively high cost and the need for specialized equipment and expertise to perform photoaffinity labeling experiments.
Orientations Futures
There are several future directions for the use of 3-(4-Azidobutyryloxy)diltiazem in scientific research. One direction is the development of more selective and potent photoaffinity probes for the study of calcium channel regulation and modulation. Another direction is the application of 3-(4-Azidobutyryloxy)diltiazem in the study of calcium channel blockers in different disease states, such as hypertension and heart failure. Additionally, the use of 3-(4-Azidobutyryloxy)diltiazem in the study of other ion channels and membrane proteins may provide new insights into their structure and function.
Méthodes De Synthèse
The synthesis of 3-(4-Azidobutyryloxy)diltiazem involves the reaction of diltiazem with 4-azidobutyryl chloride in the presence of a base catalyst. The resulting product is a white powder that is purified by column chromatography. The purity and identity of the product are confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
3-(4-Azidobutyryloxy)diltiazem has been used in a variety of scientific research applications, including the identification and characterization of calcium channel binding sites, the study of calcium channel regulation and modulation, and the investigation of the molecular mechanisms of calcium channel blockers. This compound has been used to identify the binding sites of diltiazem and other calcium channel blockers on L-type calcium channels, which are important for the regulation of cardiac and smooth muscle contraction.
Propriétés
Numéro CAS |
124305-98-2 |
|---|---|
Nom du produit |
3-(4-Azidobutyryloxy)diltiazem |
Formule moléculaire |
C24H29N5O4S |
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] 4-azidobutanoate |
InChI |
InChI=1S/C24H29N5O4S/c1-28(2)15-16-29-19-7-4-5-8-20(19)34-23(17-10-12-18(32-3)13-11-17)22(24(29)31)33-21(30)9-6-14-26-27-25/h4-5,7-8,10-13,22-23H,6,9,14-16H2,1-3H3/t22-,23+/m1/s1 |
Clé InChI |
FGDSGZGAXYHSMY-PKTZIBPZSA-N |
SMILES isomérique |
CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |
SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |
SMILES canonique |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)OC(=O)CCCN=[N+]=[N-])C3=CC=C(C=C3)OC |
Autres numéros CAS |
124305-98-2 |
Synonymes |
3-(4-azidobutyryloxy)diltiazem azidobutyryldiltiazem |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






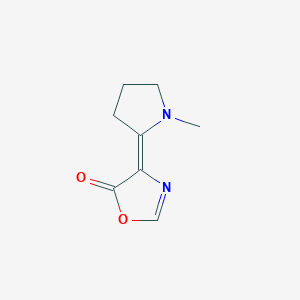

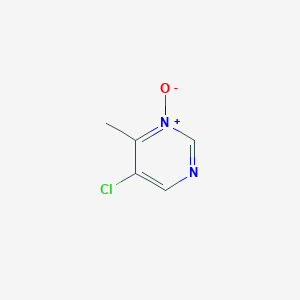
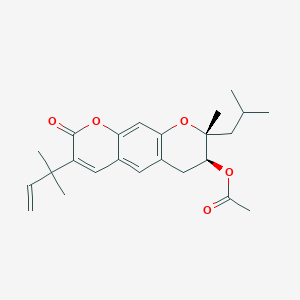
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)


![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)


